(S)-1,2,4-Butanetriol trimethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H14O6S. It consists of a butanetriol core (a four-carbon chain with three hydroxyl groups) and a trimethanesulfonate group attached to one of the hydroxyl groups. The compound exists as a white crystalline solid and is soluble in water.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of S-BTMS. One common method involves the reaction of meso-1,2,4-butanetriol with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base (such as pyridine). The reaction proceeds as follows:
meso-1,2,4-butanetriol+CH3SO2Cl→(S)-1,2,4-Butanetriol trimethanesulfonate+HCl
Industrial Production: S-BTMS is industrially produced through the above synthetic route. The compound finds applications in various fields due to its unique properties.
Analyse Chemischer Reaktionen
Reactions:
Substitution Reactions: S-BTMS can undergo substitution reactions, where the trimethanesulfonate group is replaced by other functional groups. Common reagents include nucleophiles like amines or alcohols.
Reduction Reactions: Reduction of the sulfonyl group (SO) can yield the corresponding alcohol.
Esterification: S-BTMS can react with carboxylic acids to form esters.
Hydrolysis: The compound can be hydrolyzed back to meso-1,2,4-butanetriol under acidic conditions.
Major Products: The major products depend on the specific reaction conditions. For example:
- Substitution with an amine yields an S-BTMS-derived amine.
- Reduction leads to the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- S-BTMS serves as a chiral building block in organic synthesis.
- It is used in the preparation of chiral ligands for asymmetric catalysis.
- S-BTMS has potential applications in drug delivery systems due to its water solubility and stability.
- Researchers explore its use in modifying biomolecules and enhancing their properties.
- S-BTMS finds applications in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The exact mechanism of action for S-BTMS depends on its specific application. its water solubility, stability, and chiral nature contribute to its effectiveness in various contexts.
Vergleich Mit ähnlichen Verbindungen
S-BTMS stands out due to its chiral structure and trimethanesulfonate group. Similar compounds include meso-1,2,4-butanetriol and other sulfonated alcohols.
Eigenschaften
Molekularformel |
C7H22O12S3 |
---|---|
Molekulargewicht |
394.4 g/mol |
IUPAC-Name |
(2S)-butane-1,2,4-triol;methanesulfonic acid |
InChI |
InChI=1S/C4H10O3.3CH4O3S/c5-2-1-4(7)3-6;3*1-5(2,3)4/h4-7H,1-3H2;3*1H3,(H,2,3,4)/t4-;;;/m0.../s1 |
InChI-Schlüssel |
YUTWSMVXSNNDSO-WJXVXWFNSA-N |
Isomerische SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C(CO)[C@@H](CO)O |
Kanonische SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O.C(CO)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.